molecular formula C14H10N2O3 B1348298 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 4770-74-5

2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No. B1348298
CAS RN: 4770-74-5
M. Wt: 254.24 g/mol
InChI Key: RRPNWTLLRQHJPC-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization of Conducting Polymers

Research has demonstrated the synthesis of new soluble conducting polymers through the polymerization of monomers containing similar nitrophenyl groups. These polymers exhibit potential for use in electrochromic devices due to their solubility in common organic solvents and favorable electronic properties. Characterization techniques such as CV, FTIR, NMR, SEM, and UV–Vis spectroscopy were employed to investigate the polymers' properties, revealing their suitability for applications requiring fast switching and high optical contrast (Serhat Variş et al., 2006).

Molecular Interaction Studies

Ultrasonic studies have provided insights into the molecular interactions of compounds containing the isoindol-1-one structure with various solvents. These studies, which focus on understanding the solute-solvent interactions at different temperatures, are crucial for applications in drug delivery and absorption. By examining the changes in thermo-acoustical parameters, researchers can infer the nature of these interactions, which is essential for designing more effective pharmaceutical formulations (Pradip Tekade et al., 2019).

Development of Sensor Technologies

Research into the development of selective and sensitive membrane-based sensors for ion detection, including barium and calcium ions, has utilized compounds with the nitrophenyl and isoindol-1-one moieties as ionophores. These studies highlight the potential of such compounds in environmental monitoring and industrial applications, where accurate and durable sensors are needed for ion concentration measurement in various samples (H. Zamani et al., 2006; H. Zamani et al., 2006).

Chemical Synthesis and Structural Analysis

Studies have also focused on the chemical synthesis and structural analysis of compounds featuring nitrophenyl and isoindol-1-one structures. These works have explored various synthetic routes, yielding compounds with potential applications in pharmaceuticals and organic electronics. The detailed structural analysis, often involving X-ray crystallography, provides a foundation for understanding the chemical behavior and reactivity of these compounds, which is crucial for their application in complex chemical syntheses (S. Volkov et al., 2007).

Future Directions

Future research could involve exploring new synthesis methods, investigating potential applications, and studying the compound’s behavior under various conditions171819.


Please note that this information is based on general knowledge and similar compounds, as specific information on “2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one” was not available. For detailed and accurate information, experimental studies would be needed.


properties

IUPAC Name

2-(4-nitrophenyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-14-13-4-2-1-3-10(13)9-15(14)11-5-7-12(8-6-11)16(18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPNWTLLRQHJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326501
Record name 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one

CAS RN

4770-74-5
Record name NSC529364
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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